molecular formula C9H7Cl4NO4S B14381336 2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate CAS No. 89335-82-0

2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate

Cat. No.: B14381336
CAS No.: 89335-82-0
M. Wt: 367.0 g/mol
InChI Key: SGDHKMOJZJYMJF-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate is a chemical compound known for its versatile applications in organic synthesis. It is characterized by the presence of a trichloroethyl group and a chlorosulfonylphenyl group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate typically involves the reaction of 2,2,2-Trichloroethyl chloroformate with 4-(chlorosulfonyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids and alcohols.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield 4-(chlorosulfonyl)phenylcarbamic acid and 2,2,2-trichloroethanol.

Scientific Research Applications

2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and the formation of carbamates.

    Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate involves its reactivity with nucleophiles and electrophiles. The trichloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The chlorosulfonyl group enhances the electrophilicity of the compound, making it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl chloroformate
  • Chlorosulfonyl isocyanate
  • Phenyl chloroformate

Uniqueness

2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable reagent in organic synthesis, offering advantages over similar compounds in terms of selectivity and efficiency.

Properties

CAS No.

89335-82-0

Molecular Formula

C9H7Cl4NO4S

Molecular Weight

367.0 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(4-chlorosulfonylphenyl)carbamate

InChI

InChI=1S/C9H7Cl4NO4S/c10-9(11,12)5-18-8(15)14-6-1-3-7(4-2-6)19(13,16)17/h1-4H,5H2,(H,14,15)

InChI Key

SGDHKMOJZJYMJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC(Cl)(Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

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